molecular formula C20H22N2O3 B6501341 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955705-73-4

2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B6501341
CAS No.: 955705-73-4
M. Wt: 338.4 g/mol
InChI Key: KPWMXQFUHCSZKO-UHFFFAOYSA-N
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Description

“2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . These compounds are synthesized using various chemical techniques and computational chemistry applications to study their utilization as drugs and their biological effects .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves several steps. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid. This acid, when coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), furnishes the desired compound .


Molecular Structure Analysis

The molecular structure of phenoxy acetamide derivatives is complex and can be analyzed using various structural bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phenoxy acetamide derivatives are intricate. For example, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .


Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy acetamide derivatives can be analyzed using various computational chemistry applications. All of the tested compounds showed strong electronic characteristics .

Properties

IUPAC Name

2-phenoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-20(24)22-11-10-15-8-9-17(12-16(15)13-22)21-19(23)14-25-18-6-4-3-5-7-18/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWMXQFUHCSZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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